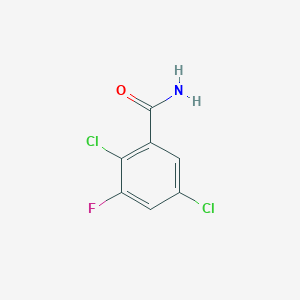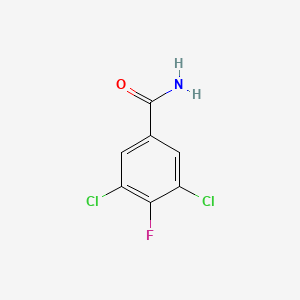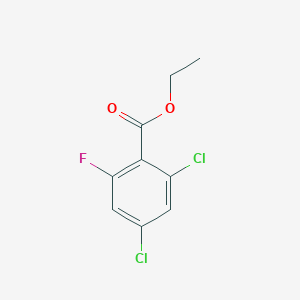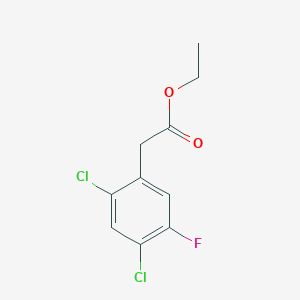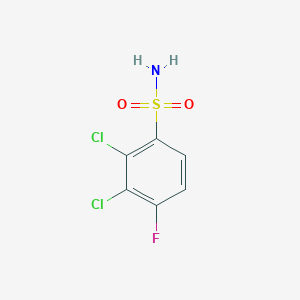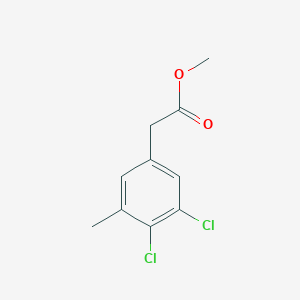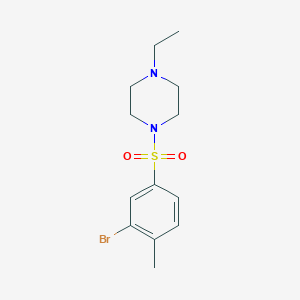
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine
Vue d'ensemble
Description
The compound “1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine” is likely a derivative of piperazine, which is a common moiety in medicinal chemistry and drug discovery . Piperazine derivatives often exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of “1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine” would likely consist of a piperazine ring substituted at one nitrogen with an ethyl group and at the other nitrogen with a sulfonyl group, which is further substituted with a 3-bromo-4-methylphenyl group .Applications De Recherche Scientifique
Antibacterial Applications
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine and its derivatives show promising antibacterial properties. For instance, compounds synthesized from aralkyl/aryl carboxylic acids exhibited significant antibacterial activity. These compounds were structurally verified through spectral data, highlighting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Similarly, compounds including sulfamoyl and 1,3,4-oxadiazole derivatives demonstrated moderate to excellent inhibitory effects against bacteria in a study, further solidifying the antibacterial potential of these derivatives (Rehman et al., 2019).
Anticancer Applications
A series of triazene-substituted sulfamerazine derivatives, including variations of the compound , exhibited inhibitory activities against acetylcholinesterase and human carbonic anhydrases, enzymes relevant in cancer pathology. The inhibitory effects were significant, suggesting the potential of these derivatives in cancer treatment or as supportive therapeutic agents (Bilginer et al., 2020).
Enzyme Inhibitory Applications
Compounds structurally related to 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine were synthesized and tested for their inhibitory activity against urease enzyme, a target in various medical conditions. One derivative was found to be the most active, indicating the potential of these compounds in enzyme inhibition (Rehman et al., 2019).
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIREXKMNLGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





